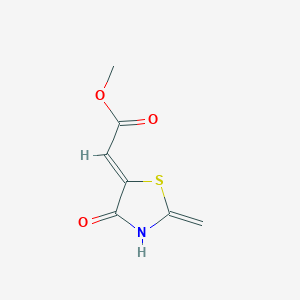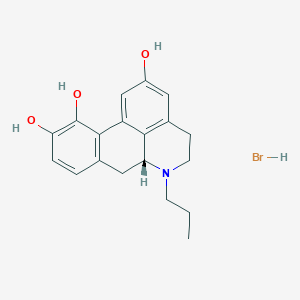
(2S)-4-(Benzyloxy)butan-2-ol
Vue d'ensemble
Description
(2S)-4-(Benzyloxy)butan-2-ol is a compound that belongs to the family of alcohols. It is also known as (S)-4-(Benzyloxy)-2-hydroxybutane or (S)-4-(Benzyloxy)-2-butanol. This compound has been extensively studied due to its potential applications in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of (2S)-4-(Benzyloxy)butan-2-ol is not fully understood. However, several studies have suggested that it may act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, (2S)-4-(Benzyloxy)butan-2-ol may reduce inflammation and prevent the development of certain diseases.
Biochemical and Physiological Effects
(2S)-4-(Benzyloxy)butan-2-ol has been reported to exhibit several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of certain viruses. It has also been reported to exhibit antioxidant activity, which may help to prevent oxidative damage to cells and tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2S)-4-(Benzyloxy)butan-2-ol in lab experiments is its high efficiency in inhibiting certain enzymes, such as COX-2 and 5-LOX. This makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, one of the limitations of using (2S)-4-(Benzyloxy)butan-2-ol is its potential toxicity. Several studies have reported that high doses of (2S)-4-(Benzyloxy)butan-2-ol may lead to liver and kidney damage.
Orientations Futures
Several future directions for the study of (2S)-4-(Benzyloxy)butan-2-ol can be identified. First, further research is needed to fully understand the mechanism of action of this compound. Second, more studies are needed to investigate the potential toxicity of (2S)-4-(Benzyloxy)butan-2-ol and to identify ways to minimize its side effects. Third, the potential applications of (2S)-4-(Benzyloxy)butan-2-ol in the treatment of various diseases, such as cancer and viral infections, should be further explored. Finally, the development of new synthesis methods for (2S)-4-(Benzyloxy)butan-2-ol may lead to the production of more efficient and less toxic compounds with similar pharmacological properties.
Conclusion
In conclusion, (2S)-4-(Benzyloxy)butan-2-ol is a promising compound with potential applications in the field of medicinal chemistry. Its high efficiency in inhibiting certain enzymes makes it a promising candidate for the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and to identify ways to minimize its potential toxicity. The identification of new synthesis methods for (2S)-4-(Benzyloxy)butan-2-ol may also lead to the production of more efficient and less toxic compounds with similar pharmacological properties.
Applications De Recherche Scientifique
(2S)-4-(Benzyloxy)butan-2-ol has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-viral activities. Several research studies have investigated the use of (2S)-4-(Benzyloxy)butan-2-ol as a potential drug candidate for the treatment of various diseases, including cancer, viral infections, and inflammation.
Propriétés
IUPAC Name |
(2S)-4-phenylmethoxybutan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-10(12)7-8-13-9-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3/t10-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPVYBGKNKMMISH-JTQLQIEISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CCOCC1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20507147 | |
| Record name | (2S)-4-(Benzyloxy)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
77564-42-2 | |
| Record name | (2S)-4-(Benzyloxy)butan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20507147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




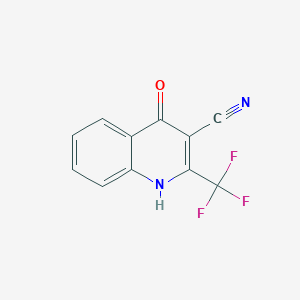

![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)
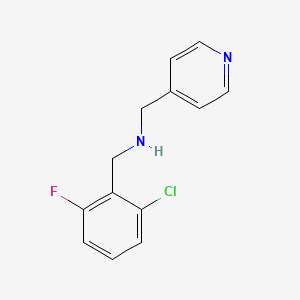
![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)
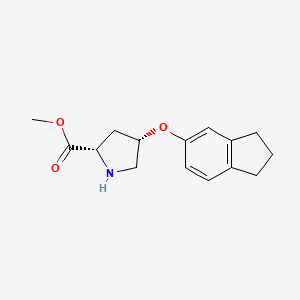
![7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole](/img/structure/B3154372.png)
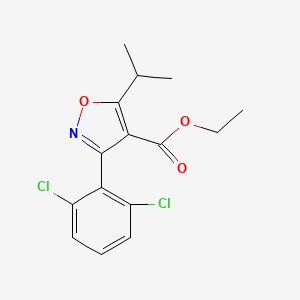
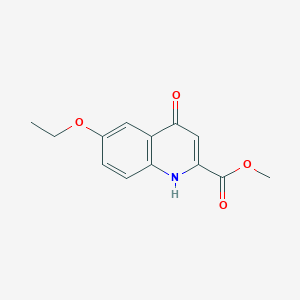
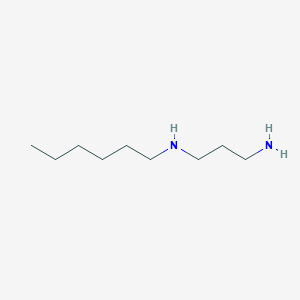
![Spiro[3H-2,1-benzoxathiole-3,9'-[9H]xanthene], 3',6'-dichloro-, 1,1-dioxide](/img/structure/B3154409.png)
